4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methoxymethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Another heterocyclic compound with a similar methoxy group but different ring structure.
Phenol, 2-methoxy-4-(methoxymethyl): Contains methoxy and methoxymethyl groups but has a phenol ring instead of a pyrimidine ring.
Uniqueness
4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
89966-92-7 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methoxy-6-(methoxymethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-6-9-7(5-11-2)4-8(10-6)12-3/h4H,5H2,1-3H3 |
InChI Key |
FVEIRWQXOZOELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.